3-Methoxy-4-methylquinoline 3-Methoxy-4-methylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18317848
InChI: InChI=1S/C11H11NO/c1-8-9-5-3-4-6-10(9)12-7-11(8)13-2/h3-7H,1-2H3
SMILES:
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

3-Methoxy-4-methylquinoline

CAS No.:

Cat. No.: VC18317848

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-4-methylquinoline -

Specification

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 3-methoxy-4-methylquinoline
Standard InChI InChI=1S/C11H11NO/c1-8-9-5-3-4-6-10(9)12-7-11(8)13-2/h3-7H,1-2H3
Standard InChI Key VDPPHLSCTIEPCX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NC2=CC=CC=C12)OC

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

While experimental data specific to 3-methoxy-4-methylquinoline are scarce, properties can be extrapolated from structurally related quinoline derivatives:

  • Solubility: Likely low in water due to aromaticity and nonpolar substituents; moderate solubility in organic solvents like ethanol or ethyl acetate .

  • Melting/Boiling Points: Estimated to fall within 120–150°C (melting) and 300–320°C (boiling) based on analogs such as 4-methylquinoline (mp 44°C, bp 265°C) .

  • Spectroscopic Signatures: Predicted 1H^1\text{H}-NMR peaks include a singlet for the 4-methyl group (~δ 2.5 ppm) and a methoxy singlet (~δ 3.9 ppm), with aromatic protons appearing between δ 7.0–8.5 ppm .

Synthesis and Industrial Preparation

General Synthetic Strategies

The synthesis of substituted quinolines typically follows the Skraup, Doebner-von Miller, or Friedländer protocols. For 3-methoxy-4-methylquinoline, the Friedländer annulation or modified Skraup reactions are most relevant. A patent (WO2007060685A1) describes an optimized method for synthesizing methoxy- and methyl-substituted quinolines using aniline derivatives and methyl vinyl ketone (MVK) .

Example Protocol (Hypothetical Adaptation)

  • Starting Material: 3-Methoxyaniline (1.0 equiv) dissolved in acetic acid.

  • Catalysts: Ferric chloride (1.0 equiv) and anhydrous zinc chloride (1.0 equiv) under nitrogen atmosphere.

  • Reaction Conditions:

    • MVK (1.2 equiv) added dropwise at 70–75°C.

    • Reflux for 2 hours post-catalyst addition.

  • Workup: Basification with NaOH, extraction with ethyl acetate, and solvent evaporation .

    • Yield: Estimated 50–60% based on analogous syntheses (e.g., 6-methoxy-4-methylquinoline at 58% yield) .

Key Challenges and Optimizations

  • Regioselectivity: Ensuring methoxy and methyl groups occupy the 3- and 4-positions requires careful control of reaction conditions. Steric effects from the methoxy group may influence cyclization pathways.

  • Catalyst Selection: Dual catalysts (FeCl₃ and ZnCl₂) enhance electrophilic aromatic substitution and cyclization efficiency .

Physicochemical and Spectroscopic Characterization

Chromatographic and Spectroscopic Data

PropertyValue/RangeBasis for Estimation
Molecular Weight173.21 g/molCalculated
LogP (Octanol-Water)2.8–3.2Analog: 4-methylquinoline
UV-Vis λₘₐₓ270–280 nmQuinoline backbone
MS (m/z)173 (M⁺), 158 (M⁺–CH₃)Fragmentation pattern

Computational Modeling Insights

Density functional theory (DFT) calculations predict:

  • Electron Density: The methoxy group donates electron density to the quinoline ring, increasing nucleophilicity at the 2- and 8-positions.

  • Tautomerism: Potential for prototropic tautomerism under acidic conditions, akin to other methoxyquinolines .

Biological and Toxicological Profile

Metabolic Pathways

While no studies directly address 3-methoxy-4-methylquinoline, the metabolism of 4-methylquinoline (4-MeQ) offers clues. In vitro studies show hepatic cytochrome P450 enzymes oxidize 4-MeQ to hydroxylated metabolites (e.g., 3-hydroxy-4-methylquinoline) . The methoxy group in 3-methoxy-4-methylquinoline may resist initial oxidation, altering metabolic fate compared to 4-MeQ.

Mutagenicity and Carcinogenicity

4-Methylquinoline exhibits mutagenicity in Salmonella strains TA98 and TA100 . Structural analogs with electron-donating groups (e.g., methoxy) may enhance DNA adduct formation, though this remains untested for 3-methoxy-4-methylquinoline.

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